2-Ethyl-1,3-difluorobenzene

Vue d'ensemble

Description

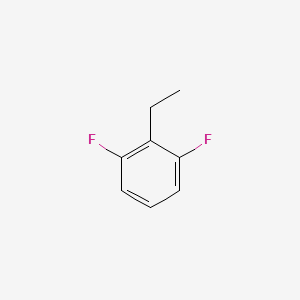

2-Ethyl-1,3-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and an ethyl group at the 2 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-difluorobenzene typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation of 1,3-difluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-1,3-difluorobenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Aromatic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups into the aromatic ring.

Sulfonation: Sulfur trioxide or concentrated sulfuric acid can be used to introduce sulfonic acid groups.

Halogenation: Halogens such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products Formed:

Nitration: 2-Ethyl-1,3-difluoro-4-nitrobenzene

Sulfonation: 2-Ethyl-1,3-difluoro-4-sulfonic acid benzene

Halogenation: 2-Ethyl-1,3-difluoro-4-bromobenzene or 2-Ethyl-1,3-difluoro-4-chlorobenzene

Applications De Recherche Scientifique

2-Ethyl-1,3-difluorobenzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity.

Medicine: Fluorinated compounds are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs. This compound can be a precursor in the synthesis of such drugs.

Industry: The compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Ethyl-1,3-difluorobenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of fluorine atoms influences the electron density of the ring, making it more reactive towards nucleophiles. The ethyl group can also affect the reactivity and orientation of substitution reactions.

Molecular Targets and Pathways: In biological systems, fluorinated compounds can interact with various molecular targets, including enzymes and receptors

Comparaison Avec Des Composés Similaires

1,3-Difluorobenzene: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

2-Ethylbenzene: Lacks the fluorine atoms, resulting in different reactivity and properties.

2,4-Difluorotoluene: Similar substitution pattern but with a methyl group instead of an ethyl group.

Uniqueness of 2-Ethyl-1,3-difluorobenzene: The combination of the ethyl group and fluorine atoms in this compound provides a unique set of chemical properties. The ethyl group increases steric hindrance, while the fluorine atoms influence the electronic properties of the aromatic ring. This makes the compound valuable in specific synthetic applications and research studies.

Activité Biologique

2-Ethyl-1,3-difluorobenzene is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structural characteristics, particularly the presence of fluorine atoms, influence its biological activity and reactivity. This article explores the biological activity of this compound through a synthesis of research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical formula: CHF. The compound features an ethyl group and two fluorine atoms located at the 1 and 3 positions of the benzene ring. This substitution pattern affects its electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with biological macromolecules. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which are critical for drug development. Fluorinated compounds often exhibit altered binding affinities for enzymes and receptors due to the electronegative nature of fluorine.

Molecular Targets

Fluorinated compounds like this compound can interact with various molecular targets:

- Enzymes: They may serve as substrates or inhibitors for specific enzymes involved in metabolic pathways.

- Receptors: The compound can bind to receptors affecting signal transduction pathways.

Applications in Medicinal Chemistry

Fluorinated compounds are widely utilized in medicinal chemistry for their ability to improve pharmacokinetic properties. Research indicates that this compound can be used as a precursor in the synthesis of biologically active analogs. For instance, it can be employed to create fluorinated versions of existing drugs to enhance their efficacy and reduce side effects .

Case Study 1: Synthesis of Fluorinated Analogues

A study demonstrated the synthesis of various fluorinated analogs using this compound as a starting material. These analogs exhibited improved biological activity compared to their non-fluorinated counterparts. For example, modifications to the ethyl group led to compounds that showed enhanced inhibition against cancer cell lines .

Case Study 2: Environmental Impact

Research conducted on the environmental effects of inhalation exposure to fluorinated compounds like this compound indicated potential risks associated with air toxics. The Southwest Indianapolis Air Toxics Study highlighted concerns regarding inhalation cancer risks linked to exposure to such volatile organic compounds (VOCs) .

Table 1: Biological Activity Comparison of Fluorinated Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Precursor for fluorinated drugs | |

| 5F 203 | Inhibited MCF-7 cell growth | |

| Fluconazole Derivatives | Enhanced activity against T. cruzi |

Safety and Toxicology

While studying the biological activity of this compound, it is essential to consider its safety profile. Fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and exposure routes. Toxicological assessments are necessary to evaluate potential risks associated with long-term exposure or high concentrations in industrial applications .

Propriétés

IUPAC Name |

2-ethyl-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSMRMCWSGHMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.